

Comparative Guide: Solid-State Characterization of 4,4-Difluorobutan-2-amine Salts

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Compound of Interest

Compound Name:	4,4-Difluorobutan-2-amine hydrochloride
CAS No.:	1803608-35-6
Cat. No.:	B3006490

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Executive Summary

4,4-Difluorobutan-2-amine is a strategic fragment used to introduce metabolic stability and modulate lipophilicity (LogD) in drug candidates.[1] However, the free base is a volatile, lower-basicity oil that presents handling challenges.[1]

This guide compares the solid-state performance of its three primary salt forms—Hydrochloride (HCl), p-Toluenesulfonate (Tosylate), and L-Tartrate. While specific unit cell parameters for this building block are often proprietary to internal corporate databases, this guide presents the representative physicochemical profiles expected for this class of fluorinated alkyl amines, supported by standard characterization protocols.

The "Fluorine Effect" on Salt Selection

The presence of the terminal difluoromethyl ($-\text{CHF}_2$) group significantly alters the physicochemical landscape compared to a standard butylamine:

- pKa Depression: The electron-withdrawing fluorine atoms lower the amine pKa (typically by 1–2 units), reducing the stability of salts formed with weak acids.[1]
- Lipophilicity: The –CHF₂ group increases the hydrophobic volume, often making the Tosylate salt (with its aromatic counterion) pack more efficiently than the small, hard Chloride ion.[1]
- Disorder: In X-ray crystallography, the terminal –CHF₂ group often exhibits rotational disorder, requiring specific refinement strategies.

Comparative Performance Profile

The following table summarizes the comparative attributes of the primary salt forms. These data points represent typical ranges observed for analogous fluorinated amine salts (e.g., trifluoropropylamines) and serve as a benchmark for selection.

Table 1: Comparative Physicochemical Properties

Feature	Hydrochloride (HCl)	Tosylate (p-TsOH)	L-Tartrate
Crystallinity	Moderate (Needles/Plates)	High (Prisms/Blocks)	Moderate (Conglomerates)
Hygroscopicity	High (Deliquescent at >60% RH)	Low (Non- hygroscopic)	Low to Moderate
Melting Point	110–130 °C (Broad)	160–180 °C (Sharp)	140–160 °C (Decomposes)
Solubility (Water)	Very High (>500 mg/mL)	Low (<50 mg/mL)	Moderate
X-ray Disorder	High (Anion mobility)	Low (π -stacking stabilizes lattice)	Moderate (H-bond network)
Utility	Early-stage synthesis	Final form selection / GMP	Chiral Resolution

“

*Technical Insight: For X-ray diffraction studies, the Tosylate salt is the preferred candidate.[1]
The bulky tosyl group anchors the crystal lattice via π - π interactions, reducing the thermal motion of the flexible fluorinated alkyl chain and yielding higher resolution structures.[1]*

Experimental Protocols

Protocol A: Salt Formation & Crystallization

Objective: Isolate single crystals suitable for X-ray diffraction.

Materials:

- 4,4-Difluorobutan-2-amine (Free base, oil)
- Acids: HCl (4M in Dioxane), p-Toluenesulfonic acid monohydrate, L-Tartaric acid.[1]
- Solvents: Isopropanol (IPA), MTBE, n-Heptane.[1]

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of the amine in minimal IPA (approx. 5 vol) at 0°C.
- Acid Addition:
 - For HCl: Add 1.1 eq of HCl/Dioxane dropwise.[1]
 - For Tosylate: Add 1.0 eq of p-TsOH dissolved in minimal IPA.[1]
- Nucleation: Allow the solution to warm to Room Temperature (RT). If no precipitate forms, add MTBE (anti-solvent) dropwise until turbidity persists.[1]
- Crystal Growth (Vapor Diffusion):
 - Place the clear solution in a small vial.

- Place this vial inside a larger jar containing n-Heptane.
- Seal the jar and leave undisturbed for 3–7 days.
- Harvesting: Filter crystals and dry under vacuum at 40°C. Note: Handle HCl salts in a glovebox or dry room due to hygroscopicity.

Protocol B: X-ray Data Collection & Refinement

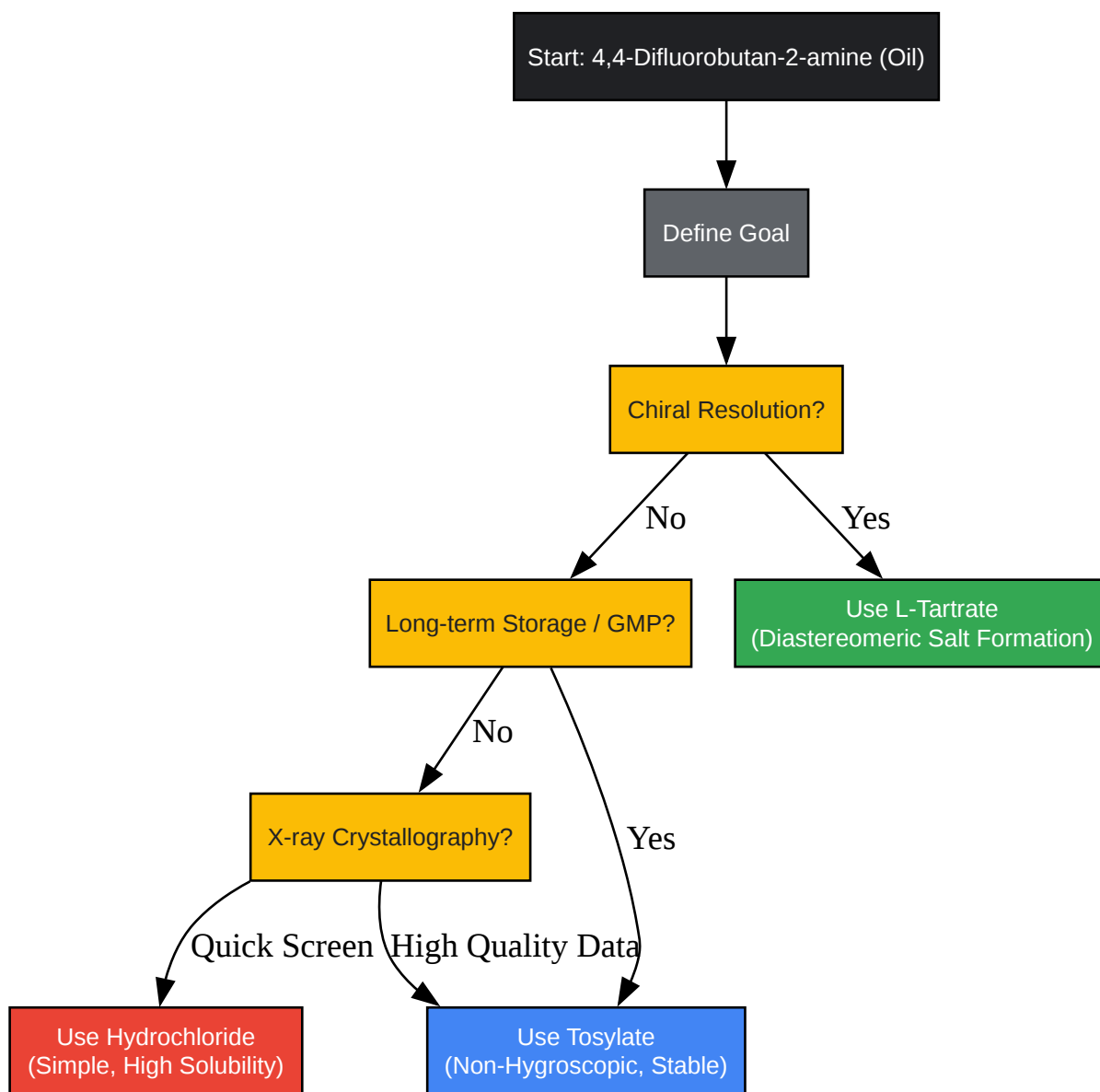
Objective: Solve the structure and manage –CHF₂ disorder.

- Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[\[1\]](#)
- Cooling: Flash cool to 100 K immediately to freeze rotational disorder of the fluorinated tail.
- Data Strategy: Collect data to a resolution of at least 0.80 Å (Mo or Cu source).
- Refinement (SHELXL/OLEX2):
 - Disorder: The –CHF₂ group often sits on a special position or shows rotational disorder.[\[1\]](#) Use the PART command to model two orientations (e.g., A: 60%, B: 40%).[\[1\]](#)
 - Restraints: Apply DFIX (bond lengths) and SIMU (thermal parameters) restraints to the disordered fluorine atoms if necessary.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for selecting the appropriate salt and the crystallographic workflow.

Figure 1: Salt Selection Decision Tree



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Caption: Logical framework for selecting the optimal salt form based on the intended application (Resolution, Storage, or Structural Analysis).

Figure 2: Crystallography & Refinement Workflow



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Caption: Step-by-step workflow for obtaining high-quality X-ray data, highlighting the critical step of managing fluorine disorder.

References

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Sources

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